An In-depth Technical Guide to the Physical Properties of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride
Introduction
(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral organic compound of significant interest to researchers in the fields of pharmaceutical development and medicinal chemistry. As a derivative of morpholine, a versatile pharmacophore, this specific stereoisomer serves as a valuable building block in the synthesis of complex, enantiomerically pure molecules.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.
This technical guide provides a comprehensive overview of the core physical properties of (3S,5S)-3,5-Dimethylmorpholine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for its effective handling, characterization, and application in a laboratory setting. This document emphasizes not only the known properties but also the experimental methodologies required to ascertain these characteristics with a high degree of scientific rigor.
Chemical Identity and Structure
A thorough understanding of a compound's identity is the bedrock of any scientific investigation. The structural and chemical details of (3S,5S)-3,5-Dimethylmorpholine hydrochloride are summarized below.
Chemical Structure
The molecular structure of (3S,5S)-3,5-Dimethylmorpholine hydrochloride consists of a morpholine ring with two methyl groups at the 3 and 5 positions, both in the (S) configuration. The nitrogen atom of the morpholine ring is protonated and forms an ionic bond with a chloride ion.
Caption: Chemical structure of (3S,5S)-3,5-Dimethylmorpholine hydrochloride.
Key Identifiers
The following table summarizes the key chemical identifiers for (3S,5S)-3,5-Dimethylmorpholine hydrochloride. It is crucial to use these identifiers when searching databases and procuring materials to ensure the correct compound is being used.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [3][4] |
| Molecular Weight | 151.63 g/mol | [3][4] |
| CAS Number | 154634-94-3 | |
| Parent CAS (cis-isomer) | 154596-17-5 | [4][5] |
| IUPAC Name | (3S,5S)-3,5-dimethylmorpholine;hydrochloride | |
| InChI Key | SBXQYCSQVMVHQR-KNCHESJLSA-N | [6] |
Physical and Chemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings. While some data for (3S,5S)-3,5-Dimethylmorpholine hydrochloride is available, other key properties require experimental determination.
| Property | Value / Observation | Source(s) |
| Physical Form | Solid | |
| Color | White to off-white | |
| Melting Point | Data not available (likely decomposes) | |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Expected to be soluble in water |
Melting Point Analysis
The determination of the melting or decomposition point is a critical measure of purity. A broad melting range is often indicative of impurities. A detailed protocol for this determination is provided in Section 3.1.
Solubility Profile
The hydrochloride salt structure of (3S,5S)-3,5-Dimethylmorpholine imparts a high degree of polarity. Consequently, it is expected to be readily soluble in polar protic solvents such as water and, to a lesser extent, in lower alcohols like methanol and ethanol. Its solubility is anticipated to be limited in nonpolar organic solvents such as hexane and toluene.
Quantitative solubility data is essential for preparing solutions of known concentrations for assays and for designing purification protocols such as recrystallization. A detailed experimental procedure for determining the solubility of this compound in various solvents is outlined in Section 3.2.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of (3S,5S)-3,5-Dimethylmorpholine hydrochloride.
Determination of Melting Point
This protocol describes the determination of the melting point (or decomposition range) using a standard capillary melting point apparatus. The causality behind a slow heating rate near the melting point is to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation:
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Ensure the (3S,5S)-3,5-Dimethylmorpholine hydrochloride sample is completely dry, as residual solvent can depress the melting point.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
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Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.
-
-
Instrument Setup and Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to get a preliminary range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted.
-
If the compound decomposes, note the temperature at which discoloration or charring begins.
-
-
Data Reporting and Validation:
-
The melting point is reported as the range from T₁ to T₂.
-
A pure compound should have a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.
-
Repeat the measurement with a fresh sample at least twice to ensure reproducibility. The results should be consistent within a narrow margin.
-
Quantitative Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of (3S,5S)-3,5-Dimethylmorpholine hydrochloride in various solvents. The principle is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solid.
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (3S,5S)-3,5-Dimethylmorpholine hydrochloride to a series of vials containing a known volume (e.g., 2.0 mL) of the desired solvents (e.g., water, methanol, ethanol, dichloromethane). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.
-
Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantify the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) or another appropriate method.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the morpholine ring protons. The integration of these signals should correspond to the number of protons in each environment. The diastereotopic nature of the methylene protons adjacent to the chiral centers may result in complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two distinct methyl carbons and the four carbons of the morpholine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibrations for the secondary ammonium group.
-
C-H stretching vibrations for the methyl and methylene groups.
-
C-O-C stretching for the ether linkage in the morpholine ring.
Conclusion
(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral building block with significant potential in synthetic chemistry. This guide has provided a summary of its known physical properties and, importantly, has outlined detailed, robust protocols for the experimental determination of key characteristics such as melting point and solubility. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
-
Merck Index. Morpholine . The Royal Society of Chemistry. [Link]
-
PubChem. 3,5-Dimethylmorpholine hydrochloride . [Link]
-
PubMed. 1H and 13C NMR spectra of N-substituted morpholines . [Link]
-
MySkinRecipes. (3S,5S)-3,5-Dimethylmorpholine hydrochloride . [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives . [Link]
- Google Patents.
-
JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives . [Link]
-
Wikipedia. Morpholine . [Link]
- Google Patents.
-
ChemBK. Morpholine hydrochloride . [Link]
-
University of Canterbury. Solubility of Organic Compounds . [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation - Google Patents [patents.google.com]
- 3. CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. Morpholine [drugfuture.com]
- 6. chembk.com [chembk.com]
